Antibacterial Potency of the 5-Methyl-1H-1,2,3-triazole-4-carboxamide Scaffold Against Staphylococcus aureus
The 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold demonstrated potent antibacterial activity: compound 4l achieved 50% growth inhibition of S. aureus at a concentration under 1 µM, while the general class of 5-methyl analogs (4d, 4l, 4r) were active but numerous other triazole carboxamides in the same library were inactive [1]. This establishes the critical role of the 5-methyl-1H-1,2,3-triazole-4-carboxamide core, which N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide shares, in conferring antibacterial activity. Direct bioassay data for the target compound itself were not located in accessible peer-reviewed literature or patents.
| Evidence Dimension | Antibacterial growth inhibition against S. aureus |
|---|---|
| Target Compound Data | Not available (scaffold exhibited activity via analog 4l) |
| Comparator Or Baseline | 5-methyl-1H-1,2,3-triazole-4-carboxamide analog 4l: ~50% inhibition at <1 µM; other in-class analogs: inactive |
| Quantified Difference | N/E (no direct target compound data) |
| Conditions | In vitro broth microdilution assay against S. aureus ATCC 25923 [1] |
Why This Matters
The demonstrated antibacterial activity of the 5-methyl-1H-1,2,3-triazole-4-carboxamide scaffold against S. aureus suggests that N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide could be prioritized as a starting point for antibacterial lead optimization, whereas analogs lacking the 5-methyl or triazole-4-carboxamide motif would be unlikely to show comparable activity.
- [1] Pokhodylo, N. T., Manko, N., Finiuk, N., Klyuchivska, O., Matiychuk, V., Obushak, M., & Stoika, R. (2021). Primary discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as promising antimicrobial agents. Journal of Molecular Structure, 1246, 131146. View Source
